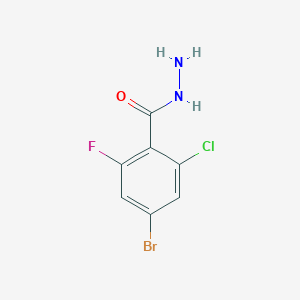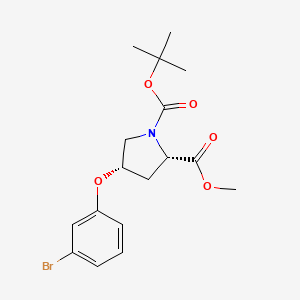
4,6-Dibromocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4Br2N2 It is a derivative of cinnoline, characterized by the presence of two bromine atoms at the 4th and 6th positions of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dibromocinnoline can be synthesized through a Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes. This method involves the use of mild conditions that allow for chemoselective reactions, leaving the bromine atoms intact for further synthetic steps . Another method involves the bromination of cinnoline derivatives using brominating agents such as oxalyl bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Sonogashira coupling reactions to form poly(arylene ethynylene) derivatives.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts under mild conditions.
Bromination: Employs brominating agents such as oxalyl bromide and dimethyl sulfoxide.
Major Products:
Poly(arylene ethynylene) Derivatives: Formed through coupling reactions, these polymers exhibit unique fluorescence properties and are used in optical sensors.
Scientific Research Applications
4,6-Dibromocinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including fluorescent dyes and optical sensors.
Mechanism of Action
The mechanism of action of 4,6-Dibromocinnoline involves its interaction with specific molecular targets and pathways. For instance, in fluorescence applications, it acts as a quenching agent for Pd2+ ions, enhancing the sensitivity of optical sensors . The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the cinnoline core.
Comparison with Similar Compounds
4,6-Dibromoindole: Shares a similar brominated structure but with an indole core instead of cinnoline.
4,6-Dibromo-3-butylcinnoline: A derivative with an additional butyl group, used in similar applications.
Uniqueness: 4,6-Dibromocinnoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. Its ability to undergo selective substitution and coupling reactions makes it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,6-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H |
InChI Key |
KLJTULNUBHDLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



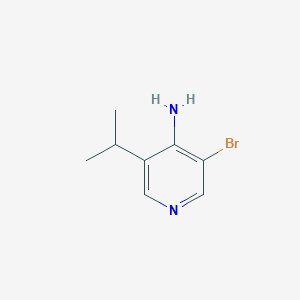
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
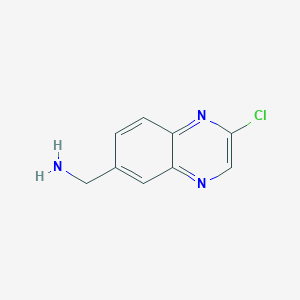

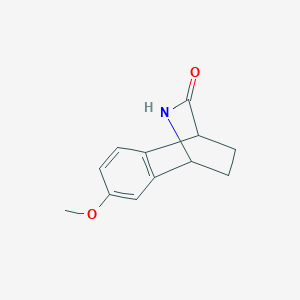



![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)

![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)
